molecular formula C7H14FN B1470355 2-Cyclopentyl-2-fluoroethan-1-amine CAS No. 1557628-21-3

2-Cyclopentyl-2-fluoroethan-1-amine

Cat. No.: B1470355
CAS No.: 1557628-21-3
M. Wt: 131.19 g/mol
InChI Key: JIKKSQDJMBUDJJ-UHFFFAOYSA-N
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Description

2-Cyclopentyl-2-fluoroethan-1-amine is a chemical compound with the molecular formula C7H15FN It is a derivative of ethanamine, where a cyclopentyl group and a fluorine atom are attached to the second carbon of the ethane chain

Biochemical Analysis

Biochemical Properties

2-Cyclopentyl-2-fluoroethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can alter the biochemical pathways in which these enzymes are involved .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, changes in gene expression induced by this compound can lead to alterations in cellular metabolism, affecting the overall function of the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to specific enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression, which in turn affects various cellular processes. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a tool for studying molecular mechanisms in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to a decrease in its efficacy. Long-term exposure to the compound may result in sustained changes in cellular function, which can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain biochemical pathways. At higher doses, it may cause toxic or adverse effects. Threshold effects have been observed, where a specific dosage range produces optimal results without causing toxicity. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. The compound’s involvement in metabolic pathways highlights its potential impact on cellular metabolism and its utility in studying metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within certain tissues can influence its efficacy and potential side effects. Understanding the transport and distribution mechanisms is essential for optimizing the use of this compound in research and therapeutic contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-2-fluoroethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentyl bromide and 2-fluoroethanamine.

    Reaction: The cyclopentyl bromide undergoes a nucleophilic substitution reaction with 2-fluoroethanamine in the presence of a base such as sodium hydroxide or potassium carbonate.

    Conditions: The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures (50-80°C) to facilitate the substitution process.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-2-fluoroethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or organic solvents.

Major Products

    Oxidation: Cyclopentyl ketone or cyclopentyl carboxylic acid.

    Reduction: Cyclopentyl alcohol or cyclopentylamine.

    Substitution: Cyclopentyl-2-hydroxyethan-1-amine or cyclopentyl-2-cyanoethan-1-amine.

Scientific Research Applications

2-Cyclopentyl-2-fluoroethan-1-amine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-2-fluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroethanamine: A simpler analog with a similar structure but lacking the cyclopentyl group.

    Cyclopentylamine: Contains the cyclopentyl group but lacks the fluorine atom.

    2-Cyclopentyl-2-chloroethan-1-amine: Similar structure with chlorine instead of fluorine.

Uniqueness

2-Cyclopentyl-2-fluoroethan-1-amine is unique due to the presence of both the cyclopentyl group and the fluorine atom, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, reactivity, and potential for specific interactions with biological targets.

Properties

IUPAC Name

2-cyclopentyl-2-fluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FN/c8-7(5-9)6-3-1-2-4-6/h6-7H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKKSQDJMBUDJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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